molecular formula C17H19BrN2 B4933141 Piperazine, 1-[(2-bromophenyl)methyl]-4-phenyl- CAS No. 198707-65-2

Piperazine, 1-[(2-bromophenyl)methyl]-4-phenyl-

Cat. No.: B4933141
CAS No.: 198707-65-2
M. Wt: 331.2 g/mol
InChI Key: QDSUWCFUDBSVMO-UHFFFAOYSA-N
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Description

Piperazine, 1-[(2-bromophenyl)methyl]-4-phenyl-, is a compound that belongs to the piperazine family, which is known for its diverse applications in pharmaceuticals and organic chemistry. This compound features a piperazine ring substituted with a 2-bromophenylmethyl group and a phenyl group, making it a versatile intermediate in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperazine, 1-[(2-bromophenyl)methyl]-4-phenyl-, typically involves the Buchwald-Hartwig amination reaction. This method includes the coupling of N-Boc-piperazine with (2-bromophenyl)(2,4-dimethylphenyl)sulfane, followed by acidic deprotection to yield the desired product . Another approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts under basic conditions .

Industrial Production Methods

Industrial production of this compound often employs large-scale Buchwald-Hartwig amination due to its efficiency and high yield. The process involves the use of palladium catalysts and ligands to facilitate the coupling reaction, followed by purification steps to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Piperazine, 1-[(2-bromophenyl)methyl]-4-phenyl-, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Piperazine, 1-[(2-bromophenyl)methyl]-4-phenyl-, has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor modulators.

    Medicine: Investigated for its potential use in developing new pharmaceuticals, including antipsychotic and antidepressant drugs.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Piperazine, 1-[(2-bromophenyl)methyl]-4-phenyl-, involves its interaction with specific molecular targets, such as GABA receptors. It acts as a GABA receptor agonist, which leads to the inhibition of neurotransmitter release and subsequent physiological effects . This compound’s ability to modulate receptor activity makes it a valuable tool in neuropharmacological research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Piperazine, 1-[(2-bromophenyl)methyl]-4-phenyl-, stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. The presence of both a bromophenyl and a phenyl group enhances its reactivity and potential for forming diverse derivatives, making it a valuable compound in synthetic and medicinal chemistry .

Properties

IUPAC Name

1-[(2-bromophenyl)methyl]-4-phenylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrN2/c18-17-9-5-4-6-15(17)14-19-10-12-20(13-11-19)16-7-2-1-3-8-16/h1-9H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDSUWCFUDBSVMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2Br)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40385540
Record name Piperazine, 1-[(2-bromophenyl)methyl]-4-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40385540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198707-65-2
Record name Piperazine, 1-[(2-bromophenyl)methyl]-4-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40385540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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